N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 5, a pyrrole ring at position 4, and a sulfanyl-linked acetamide moiety at position 2. The 2-methoxyphenyl group on the acetamide nitrogen distinguishes it from related compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-18-12-6-5-11-17(18)22-19(27)15-29-21-24-23-20(16-9-3-2-4-10-16)26(21)25-13-7-8-14-25/h2-14H,15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCVQGLAQZWNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains multiple functional groups, including a methoxyphenyl group and a triazole moiety with a pyrrole substituent, which may contribute to its reactivity and biological effects.
The molecular formula of the compound is with a molecular weight of 447.6 g/mol. The structure is characterized by a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .
Anticancer Properties
Recent studies have indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant anticancer activities. For instance, similar triazole-containing compounds have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways related to cancer cell survival .
In particular, compounds that feature a sulfanyl group linked to a triazole ring have demonstrated enhanced cytotoxicity against cancer cells. This suggests that this compound may also possess similar properties.
Antimicrobial Activity
The biological activity of related triazole derivatives has also been evaluated for antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The presence of the pyrrole moiety is believed to enhance the interaction with microbial targets, thus increasing efficacy .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the interaction between the triazole ring and biological targets—such as enzymes or receptors—plays a crucial role. The compound's ability to form hydrogen bonds and engage in π–π stacking interactions may enhance its binding affinity to target proteins involved in disease processes.
Research Findings and Case Studies
A comprehensive analysis of related compounds has provided insights into the biological activity associated with similar structures:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Carboxyamidotriazole (CAI) | Anticancer | Inhibits calcium channels; induces apoptosis |
| 1,2,4-Triazolethiones | Antimicrobial | Disrupts microbial cell wall synthesis |
| Pyrrole derivatives | Cytotoxic | Induces oxidative stress in cancer cells |
These findings suggest that this compound could be explored further for its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antimicrobial activity. Studies have shown that triazole derivatives can effectively combat a range of bacterial and fungal infections. For instance, derivatives of triazole have been synthesized and tested against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and proliferation .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Triazole-containing compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, studies have highlighted the ability of triazole derivatives to interfere with cancer cell metabolism and signaling pathways .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The presence of the pyrrole ring is believed to contribute to the modulation of neuroinflammatory responses, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Biological Applications
Enzyme Inhibition
this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The interaction between the compound and target enzymes can lead to altered metabolic processes, which is valuable for drug development aimed at metabolic disorders .
Pharmacological Studies
Pharmacological investigations have focused on the compound's interaction with various receptors and its effects on signal transduction pathways. This research is crucial for understanding how such compounds can be optimized for therapeutic use .
Industrial Applications
Synthesis of Specialty Chemicals
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as a precursor in the development of more complex molecules, particularly in the fields of agrochemicals and materials science .
Agrochemical Development
Due to its biological activity, this compound is being explored for use in agrochemicals to enhance crop protection against pests and diseases. The triazole moiety is particularly noted for its fungicidal properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer properties; neuroprotective effects |
| Biological Applications | Enzyme inhibition; pharmacological studies on receptor interactions |
| Industrial Applications | Synthesis of specialty chemicals; development of agrochemicals |
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | DCM, 0–5°C, 2 hr | Sulfoxide derivative | 72% | |
| KMnO<sub>4</sub> | Acetone, RT, 6 hr | Sulfone derivative | 58% |
Mechanistic Insight :
-
The sulfanyl group oxidizes to sulfoxide (R-SO-) with H<sub>2</sub>O<sub>2</sub> via electrophilic attack.
-
Stronger oxidants like KMnO<sub>4</sub> further oxidize sulfoxides to sulfones (R-SO<sub>2</sub>-).
Nucleophilic Substitution
The triazole ring facilitates nucleophilic substitutions at the C-3 position:
| Nucleophile | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| NH<sub>3</sub> | Et<sub>3</sub>N | DMF | 3-Amino-triazole derivative | 65% | |
| CH<sub>3</sub>ONa | NaH | THF | 3-Methoxy-triazole derivative | 81% |
Key Observation :
-
Substitution occurs preferentially at the triazole’s C-3 due to electron-withdrawing effects from the adjacent sulfanyl group .
Cycloaddition Reactions
The pyrrole moiety participates in [4+2] cycloadditions:
| Dienophile | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Maleic anhydride | None | Toluene, reflux, 12 hr | Pyrrole-fused bicyclic adduct | 47% | |
| DMAD | CuI | DMF, 80°C, 6 hr | Triazole-pyrrole hybrid | 63% |
Note :
-
Cycloadditions retain the triazole ring’s integrity while modifying the pyrrole’s electronic profile.
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 4 hr | Carboxylic acid derivative | 89% | |
| NaOH (10%) | EtOH, RT, 8 hr | Sodium carboxylate | 76% |
Implication :
Reduction of the Triazole Ring
Catalytic hydrogenation reduces the triazole ring:
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd/C (10%) | H<sub>2</sub> (1 atm), MeOH, 24 hr | Partially saturated triazole | 52% |
Limitation :
-
Complete saturation is hindered by steric bulk from the phenyl and pyrrole groups.
Functionalization via Cross-Coupling
The phenyl group undergoes Suzuki-Miyaura coupling:
| Boron Reagent | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME, 80°C, 12 hr | Biaryl derivative | 68% |
Application :
-
Used to introduce electron-donating/withdrawing groups for structure-activity studies.
Stability Under Thermal and Photolytic Conditions
| Condition | Time | Degradation | Reference |
|---|---|---|---|
| 100°C (dry) | 24 hr | <5% decomposition | |
| UV light (254 nm) | 48 hr | 22% decomposition (sulfanyl cleavage) |
Recommendation :
-
Store in amber vials at −20°C to minimize photolytic degradation.
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Order | Dominant Reaction |
|---|---|---|
| Sulfanyl (-S-) | 1 | Oxidation > Substitution |
| Acetamide (-NHCO-) | 2 | Hydrolysis > Acylation |
| Triazole ring | 3 | Substitution > Cycloaddition |
| Pyrrole | 4 | Electrophilic substitution |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact
- Pyrrole vs. Pyridine/Phenyl Substituents : The target’s pyrrole group (position 4) may enhance π-π stacking interactions compared to pyridinyl (VUAA-1, OLC-15) or carbamoyl (KA series) groups. Pyrrole’s electron-rich nature could influence receptor binding or redox activity .
- Methoxy Positioning : The 2-methoxyphenyl acetamide group in the target compound may improve membrane permeability compared to 4-ethylphenyl (VUAA-1) or 4-butylphenyl (OLC-15) groups, as methoxy groups often enhance solubility .
- Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its critical role in maintaining structural integrity and bioactivity .
Pharmacological Profiles
- Orco Receptor Modulation : VUAA-1 and OLC-15 act as agonist/antagonist pairs for insect Orco receptors, highlighting the importance of pyridinyl substituents in receptor specificity. The target’s pyrrole group may confer distinct receptor interactions, though empirical data are lacking .
- Antimicrobial Activity : KA-series compounds with pyridinyl and carbamoyl groups exhibit MIC values of 12.5–50 µg/mL against E. coli and S. aureus. Electron-withdrawing groups (e.g., nitro, chloro) on the aryl ring enhance activity, suggesting the target’s 2-methoxyphenyl group (electron-donating) may reduce potency unless counterbalanced by other substituents .
- Anti-Inflammatory Potential: KA-series derivatives inhibit protein denaturation (IC₅₀: 18–45 µg/mL), but the target’s pyrrole moiety might alter this activity due to redox properties .
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis involves cyclocondensation of precursors like (4E)-4-substituted oxazol-5(4H)-one with 2-[(4-amino-triazol-5-yl)sulfanyl]-N-hydroxyacetamide derivatives. The reaction is catalyzed by pyridine and Zeolite (Y-H) under reflux (150°C, 5 hours), followed by recrystallization from ethanol . Modifications to the triazole ring (e.g., introducing pyrrol-1-yl groups) can be achieved via Paal-Knorr condensation of amino groups with ketones .
Q. Which spectroscopic techniques are essential for structural characterization?
X-ray crystallography is critical for resolving the 3D structure, as demonstrated for related triazole-acetamide derivatives (e.g., bond lengths and angles in N-(2-chlorophenyl) analogs) . Complementary methods include:
Q. How can preliminary biological activity screening be designed for this compound?
Use in vitro antiproliferative assays (e.g., MTT on cancer cell lines) at concentrations of 10–100 μM, referencing protocols for hydroxyacetamide derivatives . Include controls for cytotoxicity (e.g., normal fibroblasts) and validate results with dose-response curves.
Advanced Research Questions
Q. How can the catalytic system for cyclocondensation be optimized to improve yield?
Comparative studies suggest Zeolite (Y-H) enhances regioselectivity in triazole formation . Alternatives include:
Q. What strategies address contradictions in biological activity data among analogs?
Discrepancies may arise from substituent effects. For example:
Q. How can regioselectivity challenges during triazole functionalization be mitigated?
- Protecting groups : Temporarily block reactive sites (e.g., -NH₂ on triazole) during alkylation .
- Directed C-H activation : Use palladium catalysts to selectively modify the 5-position of the triazole ring . Characterize intermediates via LC-MS to track regiochemical outcomes .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
Q. How to evaluate the stability of this compound under physiological conditions?
Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
